molecular formula C7H17N3O B14428226 N-(2-Aminoethyl)-N'-tert-butylurea CAS No. 83069-18-5

N-(2-Aminoethyl)-N'-tert-butylurea

Cat. No.: B14428226
CAS No.: 83069-18-5
M. Wt: 159.23 g/mol
InChI Key: HHOFNXAAYLRSMK-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N’-tert-butylurea is an organic compound that features both an aminoethyl group and a tert-butylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N’-tert-butylurea typically involves the reaction of tert-butyl isocyanate with 2-aminoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

tert-Butyl isocyanate+2-AminoethylamineN-(2-Aminoethyl)-N’-tert-butylurea\text{tert-Butyl isocyanate} + \text{2-Aminoethylamine} \rightarrow \text{N-(2-Aminoethyl)-N'-tert-butylurea} tert-Butyl isocyanate+2-Aminoethylamine→N-(2-Aminoethyl)-N’-tert-butylurea

Industrial Production Methods

Industrial production of N-(2-Aminoethyl)-N’-tert-butylurea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N’-tert-butylurea can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophiles such as alkyl halides can react with the amino group under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-N’-tert-butylurea has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N’-tert-butylurea involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and interact with various biomolecules, while the tert-butylurea group can influence the compound’s stability and reactivity. These interactions can affect biological pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-N’-methylurea
  • N-(2-Aminoethyl)-N’-ethylurea
  • N-(2-Aminoethyl)-N’-propylurea

Uniqueness

N-(2-Aminoethyl)-N’-tert-butylurea is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

83069-18-5

Molecular Formula

C7H17N3O

Molecular Weight

159.23 g/mol

IUPAC Name

1-(2-aminoethyl)-3-tert-butylurea

InChI

InChI=1S/C7H17N3O/c1-7(2,3)10-6(11)9-5-4-8/h4-5,8H2,1-3H3,(H2,9,10,11)

InChI Key

HHOFNXAAYLRSMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NCCN

Origin of Product

United States

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